tert-Butyl 2-formylbenzoate
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Overview
Description
tert-Butyl 2-formylbenzoate: is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a formyl group at the ortho position. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of tert-butyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-formylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The formyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: 2-formylbenzoic acid.
Reduction: 2-hydroxymethylbenzoate.
Substitution: Nitro-substituted derivatives of this compound.
Scientific Research Applications
Chemistry:
Ligand Design: tert-Butyl 2-formylbenzoate is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions.
Catalyst Precursors: It can act as a precursor for the generation of catalytically active species in various chemical reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry:
Material Science: this compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to enhance molecular solubility and reduce aggregation-caused self-quenching of excitons.
Mechanism of Action
The mechanism of action of tert-butyl 2-formylbenzoate and its derivatives often involves interactions with specific molecular targets and pathways. For example, in the context of OLEDs, the incorporation of tert-butyl groups can inhibit intramolecular vibrational relaxation and intermolecular π–π stacking, leading to improved photoluminescent quantum yield .
Comparison with Similar Compounds
tert-Butyl benzoate: Similar ester structure but lacks the formyl group.
2-Formylbenzoic acid: Contains the formyl group but lacks the tert-butyl ester.
tert-Butyl 4-formylbenzoate: Similar structure but with the formyl group at the para position.
Uniqueness:
tert-Butyl 2-formylbenzoate: uniquely combines the steric effects of the tert-butyl group with the reactivity of the formyl group at the ortho position, making it a valuable intermediate in organic synthesis and material science applications.
Properties
IUPAC Name |
tert-butyl 2-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGDHQPXAGWBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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